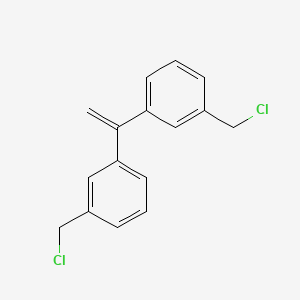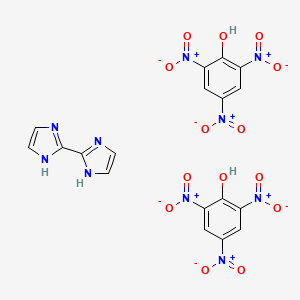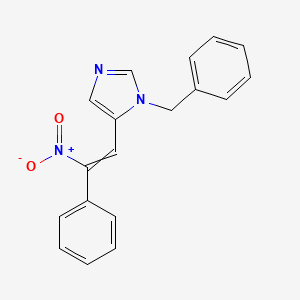
1,1-Bis(3-chloromethylphenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(3-chloromethylphenyl)ethene is an organic compound with the molecular formula C16H14Cl2 It is a derivative of ethene, featuring two chloromethyl groups attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(3-chloromethylphenyl)ethene can be synthesized through a multi-step process starting from pentaerythritol. The initial step involves the partial chlorination of pentaerythritol to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the chloromethyl groups and form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(3-chloromethylphenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications of the compound.
Applications De Recherche Scientifique
1,1-Bis(3-chloromethylphenyl)ethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,1-Bis(3-chloromethylphenyl)ethene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(chloromethyl)ethylene: This compound is similar in structure but lacks the phenyl rings.
1,1-Bis(morpholino)ethene: This compound features morpholino groups instead of chloromethyl groups.
Uniqueness
1,1-Bis(3-chloromethylphenyl)ethene is unique due to the presence of phenyl rings, which impart distinct chemical properties and reactivity. The phenyl rings can participate in various aromatic substitution reactions, making the compound versatile for different synthetic applications.
Propriétés
Numéro CAS |
202923-19-1 |
|---|---|
Formule moléculaire |
C16H14Cl2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
1-(chloromethyl)-3-[1-[3-(chloromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(15-6-2-4-13(8-15)10-17)16-7-3-5-14(9-16)11-18/h2-9H,1,10-11H2 |
Clé InChI |
XTFICDIUPGOOPZ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC(=C1)CCl)C2=CC=CC(=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)

![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)

